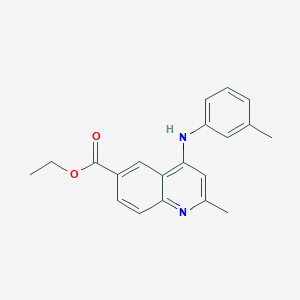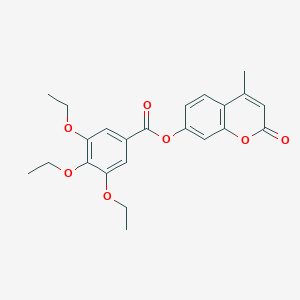![molecular formula C16H16N2O5S B285251 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B285251.png)
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O5S. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a benzoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-[(Dimethylamino)sulfonyl]benzoic acid with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the dimethylamino or sulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonyl and dimethylamino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions . The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but lacks the sulfonyl and benzoyl groups.
3-({4-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid: An isomer with the same functional groups but different positions on the benzene ring.
Uniqueness
4-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfonyl groups enhances its ability to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C16H16N2O5S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-5-3-4-12(10-14)15(19)17-13-8-6-11(7-9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21) |
InChI-Schlüssel |
NZFYPUUBDBKRIY-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B285176.png)
![ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate](/img/structure/B285180.png)
![ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE](/img/structure/B285184.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)




![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
